molecular formula C16H25N3 B15319669 1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine

1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine

Cat. No.: B15319669
M. Wt: 259.39 g/mol
InChI Key: HVEYOCOXNYLBHC-UHFFFAOYSA-N
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Description

1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine is a compound that features a piperazine ring substituted with a benzylpyrrolidine moiety. This compound is of interest due to its potential applications in medicinal chemistry and drug development. The presence of both piperazine and pyrrolidine rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine typically involves the reaction of piperazine with a benzylpyrrolidine derivative. One common method includes the nucleophilic substitution reaction where a benzylpyrrolidine halide reacts with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C and 25°C to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyrrolidine rings are substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed:

Scientific Research Applications

1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

    1-Benzylpiperazine: Shares the piperazine ring but lacks the pyrrolidine moiety.

    1-(2-Pyrrolidinylmethyl)piperazine: Similar structure but with different substitution patterns.

    N-Benzylpyrrolidine: Contains the pyrrolidine ring but lacks the piperazine moiety.

Uniqueness: 1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine is unique due to the presence of both piperazine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and enhances its potential as a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C16H25N3

Molecular Weight

259.39 g/mol

IUPAC Name

1-[(1-benzylpyrrolidin-2-yl)methyl]piperazine

InChI

InChI=1S/C16H25N3/c1-2-5-15(6-3-1)13-19-10-4-7-16(19)14-18-11-8-17-9-12-18/h1-3,5-6,16-17H,4,7-14H2

InChI Key

HVEYOCOXNYLBHC-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)CN3CCNCC3

Origin of Product

United States

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